(Z)-7-((dimethylamino)methyl)-2-(3-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one

Description

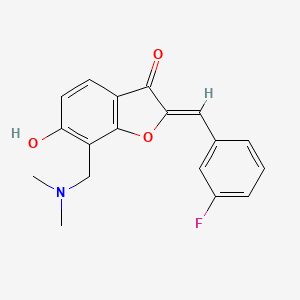

The compound (Z)-7-((dimethylamino)methyl)-2-(3-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative characterized by a Z-configuration benzylidene substituent at position 2 (3-fluorophenyl group), a hydroxyl group at position 6, and a dimethylaminomethyl moiety at position 7 . This structure places it within a class of benzylidene-benzofuranones studied for their diverse biological activities, including enzyme inhibition and amyloid fibril detection . The 3-fluorobenzylidene group enhances electronic effects and steric interactions, while the dimethylaminomethyl substituent may improve solubility and binding affinity in biological systems .

Properties

IUPAC Name |

(2Z)-7-[(dimethylamino)methyl]-2-[(3-fluorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO3/c1-20(2)10-14-15(21)7-6-13-17(22)16(23-18(13)14)9-11-4-3-5-12(19)8-11/h3-9,21H,10H2,1-2H3/b16-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFQXYFGODHNBNW-SXGWCWSVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(C=CC2=C1OC(=CC3=CC(=CC=C3)F)C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC1=C(C=CC2=C1O/C(=C\C3=CC(=CC=C3)F)/C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-7-((dimethylamino)methyl)-2-(3-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one, a compound belonging to the benzofuran family, has garnered attention due to its potential biological activities. Benzofurans and their derivatives are known for a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this specific compound, summarizing key research findings and case studies.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a hydroxyl group, a dimethylamino group, and a fluorobenzylidene moiety, which may influence its biological activity.

Biological Activity Overview

Research indicates that benzofuran derivatives exhibit diverse biological activities. The following table summarizes the key activities associated with this compound and related compounds:

1. Anticancer Activity

A study investigated the anticancer properties of various benzofuran derivatives, including this compound. The compound was tested against several human cancer cell lines:

- Cell Lines Tested : K562 (leukemia), ACP-03 (gastric), SKMEL-19 (melanoma)

- Results : The compound exhibited significant cytotoxicity with an IC50 value of approximately 5 μM against K562 cells, indicating strong potential as an anticancer agent. Additionally, it was found to induce apoptosis through mitochondrial pathways, evidenced by increased caspase activity after treatment .

2. Anti-inflammatory Effects

In another study focusing on anti-inflammatory properties, the compound demonstrated a substantial reduction in pro-inflammatory cytokines such as TNF and IL-1. This suggests that it may be beneficial in treating chronic inflammatory conditions .

3. Antioxidant Activity

The antioxidant capacity of the compound was evaluated using DPPH radical scavenging assays. Results indicated that it effectively scavenged free radicals, contributing to its potential protective effects against oxidative stress .

Mechanistic Insights

The mechanisms underlying the biological activities of this compound include:

- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells through ROS generation and caspase activation.

- Cytokine Suppression : It inhibits the NF-κB signaling pathway, leading to decreased levels of inflammatory cytokines.

- Radical Scavenging : Its ability to neutralize free radicals contributes to its antioxidant properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of the target compound are compared below with analogous benzylidene-benzofuranones, focusing on substituent positions, physicochemical data, and biological relevance.

Table 1: Comparative Analysis of Benzylidene-Benzofuranone Derivatives

*Estimated molecular weight based on structural similarity (C₁₈H₁₅FNO₃).

Key Observations:

Substituent Position Effects :

- Fluorine at the 3-position (target compound) results in a higher melting point (260°C in Compound 2, Ev5) compared to the 2-fluoro analog (250°C), suggesting stronger intermolecular interactions or crystal packing efficiency .

- Hydroxyl groups on the benzylidene ring (e.g., 3,4-dihydroxy in Ev2) correlate with antiviral activity, while electron-withdrawing groups like fluorine enhance probe functionality in amyloid detection .

4-Methyl substitution (Ev1) increases lipophilicity, which may enhance blood-brain barrier penetration but reduce solubility .

Comparative Limitations :

- The target compound’s exact biological data and synthesis yield are unreported in the provided evidence, necessitating extrapolation from structural analogs.

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves a multi-step process starting with a benzofuran core. A common method is the base-catalyzed condensation of 6-hydroxybenzofuran-3(2H)-one with 3-fluorobenzaldehyde, followed by functionalization of the dimethylaminomethyl group. Key steps include:

- Condensation : Conducted in ethanol or methanol with NaOH/K₂CO₃ at 60–80°C for 6–12 hours .

- Functionalization : N,N-dimethylformamide (DMF) is used as a solvent with catalysts like p-toluenesulfonic acid to introduce the dimethylaminomethyl group .

- Purification : Column chromatography or recrystallization improves purity. Yield optimization requires precise temperature control and stoichiometric ratios of reagents .

Q. Which spectroscopic and analytical techniques are critical for confirming structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positioning (e.g., Z-configuration of the benzylidene group) and detects impurities .

- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., hydroxyl stretch at ~3200 cm⁻¹, carbonyl at ~1700 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ expected at m/z 385.13) .

- HPLC : Quantifies purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies in bioactivity (e.g., varying IC₅₀ values in anticancer assays) may arise from differences in:

- Assay Conditions : Cell line specificity, incubation time, or solvent (DMSO vs. aqueous buffers) .

- Compound Stability : Degradation under physiological pH or light exposure. Stability studies via LC-MS are advised .

- Standardized Protocols : Use validated assays (e.g., ATP-based viability tests) and include positive controls (e.g., doxorubicin) .

Q. What reaction mechanisms govern the fluorobenzylidene moiety’s reactivity under varying pH conditions?

The fluorobenzylidene group participates in pH-dependent tautomerization and nucleophilic additions:

- Acidic Conditions : Protonation at the carbonyl oxygen enhances electrophilicity, facilitating Michael additions .

- Basic Conditions : Deprotonation of the hydroxyl group promotes resonance stabilization, altering redox properties. Kinetic studies with UV-Vis monitoring and isotopic labeling (e.g., ¹⁸O) can elucidate pathways .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

- Substituent Modifications : Compare analogs with varying halogen (Cl/Br) or alkyl groups on the benzylidene ring. For example:

| Compound Modification | Biological Activity | Key Finding |

|---|---|---|

| 4-Fluorobenzylidene | Antimicrobial (MIC: 8 µg/mL) | Enhanced lipophilicity improves membrane penetration |

| 3-Methylbenzylidene | Anti-inflammatory (COX-2 inhibition: 72%) | Steric effects reduce off-target binding |

- Computational Modeling : Docking simulations (e.g., AutoDock Vina) predict binding affinity to targets like EGFR or tubulin .

Methodological Notes

- Spectral Data Interpretation : Overlapping peaks in ¹H NMR (e.g., aromatic protons) can be resolved using 2D-COSY or NOESY .

- Controlled Metabolic Studies : Use liver microsomes or cytochrome P450 isoforms to assess metabolic stability .

- Crystallography : Single-crystal X-ray diffraction confirms stereochemistry and hydrogen-bonding networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.